tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
Description
Chemical Name: tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol CAS Number: 1999892-45-3 SMILES: CC(C1OCCN(C1)C(=O)OC(C)(C)C)O Structure: The compound features a morpholine ring substituted at position 2 with a (1S)-1-hydroxyethyl group and at position 4 with a tert-butyl carbamate. The stereochemistry at the hydroxyethyl group (S-configuration) is critical for its application as a chiral building block in pharmaceuticals .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1 |
InChI Key |
YISREGIVFNMYSB-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](C1CN(CCO1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Chiral Epoxide and Amine Precursors
One well-documented method involves the reaction of a chiral epoxide with an amine, followed by Boc protection:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | (S)-(+)-Benzyl glycidyl ether and benzylamine, heated at 60 °C for 16 h | Nucleophilic ring opening of the epoxide by benzylamine generates an amino alcohol intermediate with stereochemical control. |
| 2 | Treatment of intermediate with 60% NaOH in dry tetrahydrofuran (THF) at 0 °C, followed by addition of tosyl chloride (TsCl) | Conversion to a tosylate intermediate facilitating further transformations. |
| 3 | Hydrogenation with 10% Pd/C catalyst in methanol under H2 atmosphere for 24 h | Removal of benzyl protecting groups yielding the free amino alcohol. |
| 4 | Reaction with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carboxylate protecting group | Formation of the target this compound. |
| 5 | Recrystallization from dry ether | Purification to obtain colorless crystals suitable for characterization. |
This method ensures stereochemical retention at the hydroxyethyl center and provides a high-purity product suitable for further applications.
Direct Boc Protection of Morpholine Derivatives
Another approach involves direct N-Boc protection of morpholine derivatives bearing the hydroxyethyl substituent:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Morpholine derivative with (1S)-1-hydroxyethyl substituent | Starting material prepared or commercially obtained. |
| 2 | Reaction with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran at room temperature, catalyzed by sodium iodide | Efficient Boc protection of the secondary amine nitrogen under mild conditions. |
| 3 | Workup with sodium thiosulfate and sodium bicarbonate washes, drying over sodium sulfate | Purification steps to remove residual reagents and byproducts. |
| 4 | Evaporation and trituration with n-hexane/ethyl acetate mixture | Isolation of pure this compound. |
This method is notable for its chemoselectivity and mild reaction conditions, providing good yields and preserving stereochemistry.
Alternative Reduction and Protection Sequence
A more complex synthetic route involves:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Reaction of precursor amide or nitrile with sodium borohydride in ethanolic ammonia at 20 °C | Reduction of precursor to amine with stereochemical control. |
| 2 | Extraction and purification of the amine intermediate | Removal of salts and impurities. |
| 3 | Treatment with di-tert-butyl dicarbonate in diethyl ether/THF mixture with hydrogen chloride in dioxane | Boc protection and salt formation to isolate the protected amine as a solid. |
This method is used in related carbamate syntheses and could be adapted for the target compound, although specific literature on this exact compound is limited.
Summary Table of Preparation Methods
Analytical and Research Findings
- The stereochemistry at the hydroxyethyl substituent is confirmed by chiral NMR and X-ray crystallography after synthesis.
- Boc protection is critical to stabilize the morpholine nitrogen and prevent side reactions during further synthetic manipulations.
- Hydrogenation steps effectively remove benzyl protecting groups without racemization.
- Purification by recrystallization or chromatographic methods yields high-purity compounds suitable for pharmaceutical or biochemical research.
Chemical Reactions Analysis
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Compound A : tert-butyl 2-(1-hydroxyethyl)phenylcarbamate
- Molecular Formula: C₁₃H₁₈NO₃
- Molecular Weight : 235.29 g/mol
- Key Features : Replaces the morpholine ring with a phenylcarbamate group.
- Research Findings: Enantiomeric Resolution: Resolved via Candida antarctica lipase B (CAL-B)-catalyzed transesterification with enantioselectivity E > 200, yielding optically pure (R)- and (S)-enantiomers . Applications: Converted to enantiopure 1-(2-aminophenyl)ethanols, valuable in pharmaceutical intermediates.
Compound B : tert-butyl 3-methyl-2-(indole-phenanthrene derivative)carboxylate (from )
Reactivity and Stability
- Acid Sensitivity : Both the target compound and Compound A undergo tert-butyl carbamate deprotection under acidic conditions. However, the morpholine ring in the target compound may stabilize intermediates during hydrolysis.
- Enzymatic Interactions : Compound A’s phenylcarbamate group interacts effectively with CAL-B lipase, while the target compound’s morpholine ring may require alternative enzymes or conditions for resolution—a gap in current research .
Q & A
Q. What statistical approaches are recommended for SAR studies of derivatives?
- Methodology :
- QSAR models : Apply partial least squares (PLS) regression to correlate substituent properties (e.g., logP, Hammett constants) with activity.
- Cluster analysis : Group derivatives by morpholine ring modifications to identify activity trends .
Troubleshooting & Technical Challenges
Q. How to address low yields in large-scale syntheses?
- Methodology :
- Flow chemistry : Improve mixing and heat transfer using microreactors.
- Solvent optimization : Replace THF with 2-MeTHF for better solubility and lower toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
